Terutroban (also known as S18886 or Triplion®) is a synthetic compound classified as a thromboxane-prostanoid receptor antagonist. [, , ] It selectively binds to and blocks the thromboxane A2 (TXA2) receptor (also known as the TP receptor), thereby inhibiting the physiological effects of TXA2 and other TP receptor agonists. [, , , ] Terutroban has been investigated extensively for its potential in the prevention and treatment of cardiovascular and cerebrovascular diseases, primarily due to its antithrombotic, anti-vasoconstrictive, and anti-atherosclerotic properties. [, , , , , , ]
Terutroban exerts its effects primarily by antagonizing the TP receptor. [, , , , ] TXA2, a potent vasoconstrictor and platelet agonist, binds to the TP receptor, leading to platelet aggregation, smooth muscle contraction, and the promotion of atherogenesis. [, , , , , ] By blocking the TP receptor, Terutroban inhibits these effects, contributing to its antithrombotic, anti-vasoconstrictive, and anti-atherosclerotic properties. [, , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6